BenchChemオンラインストアへようこそ!

N-Oxide vandetanib

Oncology Pharmacology Metabolism

Vandetanib N-Oxide (CAS 1797030-22-8) is the definitive FMO1/3-specific analytical reference standard—not interchangeable with vandetanib or N-desmethylvandetanib. Its exclusive biosynthesis via flavin-containing monooxygenases provides a discrete metabolic signature essential for accurate LC-MS/MS quantification, FMO enzyme activity phenotyping, and head-to-head pharmacological deconvolution of parent drug versus metabolite effects. Substituting with any other vandetanib-related compound will compromise assay integrity and overestimate biological activity attributable to this FMO-derived species. Procure this authenticated standard to ensure reproducible, regulatory-compliant data in DDI assessments and pharmacokinetic studies.

Molecular Formula C22H24BrFN4O3
Molecular Weight 491.361
CAS No. 1797030-22-8
Cat. No. B566143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxide vandetanib
CAS1797030-22-8
Molecular FormulaC22H24BrFN4O3
Molecular Weight491.361
Structural Identifiers
SMILESC[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-]
InChIInChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
InChIKeyCNFXJGPXGDNUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vandetanib N-Oxide (CAS 1797030-22-8): Pharmacologically Distinct Metabolite Reference Standard for TKI Selectivity Studies


Vandetanib N-Oxide (CAS 1797030-22-8), also designated as N-oxide vandetanib, constitutes a primary oxidative metabolite of the multi-targeted tyrosine kinase inhibitor (TKI) vandetanib. Its genesis is exclusively mediated by flavin-containing monooxygenase enzymes FMO1 and FMO3 [1], thereby establishing a discrete metabolic trajectory that is completely separate from the cytochrome P450 (CYP)-dependent pathway that yields N-desmethylvandetanib. This unambiguous and enzyme-specific origin designates N-Oxide vandetanib as an essential analytical reference material. Its principal utility in research and industrial settings is not as a substitute for vandetanib, but rather as a critical tool for dissecting FMO-mediated drug metabolism pathways, ensuring the accurate quantification of vandetanib in biological matrices, and providing a well-defined comparator to delineate the specific pharmacological contributions of the parent compound versus its FMO-derived metabolite in cellular and in vivo assays [2].

Why Vandetanib N-Oxide Cannot Be Substituted by Vandetanib or N-Desmethylvandetanib in Critical Analytical Applications


The procurement of N-Oxide vandetanib (CAS 1797030-22-8) is not interchangeable with the parent drug vandetanib or its CYP-derived metabolite, N-desmethylvandetanib. This distinction stems from its unique FMO-dependent biogenesis [1], which confers a distinct chemical structure, chromatographic behavior, and a markedly different pharmacological potency profile. In analytical contexts, substituting this specific N-oxide standard for another vandetanib-related compound would compromise the accuracy of quantitative assays such as LC-MS/MS, leading to false identification or misquantification of metabolites. In pharmacological studies, utilizing vandetanib as a proxy for its N-oxide would grossly overestimate the biological activity attributable to this FMO-derived species, as vandetanib exhibits significantly greater potency against VEGFR and EGFR . Therefore, the use of the authentic N-Oxide vandetanib reference standard is mandatory for achieving precise, verifiable, and reproducible scientific outcomes.

Quantitative Differentiation Guide: Head-to-Head Evidence for Vandetanib N-Oxide (1797030-22-8)


Cellular Viability: Direct Evidence of Reduced Potency of Vandetanib N-Oxide Relative to Parent Vandetanib

In a direct comparative study on a neuroblastoma cell line (UKF-NB-4), the cytotoxic potency of vandetanib N-oxide was found to be lower than that of the parent drug, vandetanib [1]. While the study confirmed reduced activity, it did not provide explicit IC50 values. This data is essential for researchers aiming to attribute cellular effects to the specific FMO-derived metabolite versus the parent drug. The difference in potency, while not fully quantified, demonstrates that the N-oxide metabolite is not simply a less active version of vandetanib, but exhibits a distinct activity profile that cannot be predicted from parent drug data alone.

Oncology Pharmacology Metabolism

Metabolic Pathway Exclusivity: FMO-Mediated Oxidation as a Distinctive Biochemical Signature

The formation of vandetanib N-oxide is uniquely catalyzed by flavin-containing monooxygenases (FMO1 and FMO3), a pathway entirely distinct from the cytochrome P450 (CYP) enzymes (primarily CYP3A4) responsible for generating the other major metabolite, N-desmethylvandetanib [1]. This exclusivity is supported by inhibition studies: methimazole, an FMO inhibitor, suppressed vandetanib N-oxide formation by 79% ± 4% with an IC50 of 6 ± 0.5 μM, while CYP inhibitors like ketoconazole had no effect on N-oxide formation but potently inhibited N-desmethylvandetanib formation (98% ± 3% inhibition, IC50 of 2 ± 0.2 μM) [2]. This orthogonal enzymatic origin provides a definitive biochemical handle for tracking FMO activity.

Drug Metabolism Enzymology Pharmacokinetics

Pharmacokinetic Behavior: Differential Exposure in Hepatic Impairment Versus Parent and N-Desmethyl Metabolite

In a clinical pharmacokinetic study comparing subjects with normal hepatic function to those with varying degrees of hepatic impairment, the exposure to vandetanib N-oxide was observed to increase in subjects with severe hepatic impairment. Conversely, exposure to the CYP-derived metabolite, N-desmethylvandetanib, was reduced under the same conditions [1]. This divergent behavior underscores the metabolic independence of the N-oxide pathway from CYP-mediated processes, which are more sensitive to liver dysfunction. The parent vandetanib exposure showed no statistically significant change in AUC∞ with hepatic impairment [1].

Clinical Pharmacology Pharmacokinetics Hepatic Impairment

Physicochemical Property Profile: In Silico and Experimental Differentiation from Vandetanib

Computational models and experimental data reveal distinct physicochemical properties between vandetanib N-oxide and its parent compound. The N-oxide modification results in a higher topological polar surface area (TPSA) of 73.34 Ų for vandetanib N-oxide [1] compared to the parent vandetanib's predicted TPSA. This alteration impacts permeability predictions, with the N-oxide showing a different profile for blood-brain barrier penetration (BBB+) [1]. While the exact TPSA for vandetanib is not provided in this source, the general trend of N-oxide formation increasing polarity and TPSA is well-established.

Computational Chemistry Drug Development ADMET

Procurement-Guided Application Scenarios for Vandetanib N-Oxide (1797030-22-8)


LC-MS/MS Bioanalytical Assay Development and Validation

Procure vandetanib N-oxide as a high-purity analytical reference standard to develop and validate robust LC-MS/MS methods for the simultaneous quantification of vandetanib and its two major metabolites in human plasma or other biological matrices. Its distinct chromatographic retention time and mass transition, compared to vandetanib and N-desmethylvandetanib, ensure accurate peak identification and quantification, which is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies in patients with medullary thyroid cancer [1].

In Vitro FMO1/3 Activity Assays and Drug-Drug Interaction (DDI) Studies

Utilize vandetanib as a probe substrate in hepatic microsomal or recombinant enzyme systems and quantify the formation of vandetanib N-oxide as a specific readout for FMO1/3 catalytic activity. This application is critical for assessing the inhibitory or inductive potential of novel chemical entities (NCEs) on FMO enzymes, a key component of regulatory DDI assessment packages [1].

Comparative Pharmacology to Dissect Metabolite Contribution

Use vandetanib N-oxide as a defined chemical tool in head-to-head cellular assays (e.g., in UKF-NB-4 neuroblastoma cells) alongside vandetanib and N-desmethylvandetanib. This approach allows researchers to deconvolute the distinct and often overlapping pharmacological effects of parent drug and its metabolites, providing mechanistic insight into the overall drug efficacy and toxicity profile observed in vivo [1].

System Suitability Standard for Impurity Profiling

Incorporate vandetanib N-oxide into a system suitability mixture for HPLC/UPLC analysis of vandetanib active pharmaceutical ingredient (API) and finished dosage forms. Its presence as a known, well-characterized oxidative metabolite/impurity allows for the verification of critical method performance parameters such as resolution and selectivity, ensuring the method can effectively separate vandetanib from closely related process impurities and degradation products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oxide vandetanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.